molecular formula C13H10O2 B1334810 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 400744-38-9

2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B1334810
M. Wt: 198.22 g/mol
InChI Key: JSBVZTOUPUKBJG-UHFFFAOYSA-N
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Description

2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the formula C12H10O. It is also known by additional names such as [1,1’-biphenyl]-2-ol, o-phenylphenol, 2-hydroxybiphenyl, 2-biphenylol, 2-phenylphenol, o-hydroxybiphenyl, and 1-hydroxy-2-phenylbenzene . It is a derivative of biphenyl compounds, which are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde is characterized by a biphenyl backbone with a hydroxy group attached to one of the phenyl rings . The IUPAC Standard InChI for this compound is InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H .


Physical And Chemical Properties Analysis

2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde has a molar mass of 170.211 . It has several thermophysical properties, including triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density as a function of temperature and pressure, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, viscosity, thermal conductivity, and enthalpy of formation .

Scientific Research Applications

Synthesis and Characterization

  • 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde and its derivatives are frequently used in the synthesis of various compounds. For instance, derivatives like Schiff Bases and their metal complexes have been extensively studied. These compounds are critical precursors in creating commercially useful compounds due to their highly functionalized aromatic rings (Maher, 2018).
  • The compound has been utilized for creating fluorescent chemosensors, benefiting from its structure, which provides donor and acceptor sites facilitating intramolecular charge transfer processes. This property makes it valuable in the development of new fluorescence probes (Chu et al., 2019).

Applications in Biological Systems

  • Beyond chemical synthesis, 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde derivatives have shown potential in biological applications. For example, some derivatives exhibit remarkable antimicrobial activity against different classes of bacteria and fungi, highlighting their relevance in medicinal chemistry (El Azab et al., 2014).
  • Moreover, these compounds can be used in cell-culture studies, as demonstrated by the development of probes for detecting homocysteine in living cells, indicating their utility in biological research and diagnostics (Chu et al., 2019).

Molecular Structure Studies

  • The compound's structure has been a subject of interest, with studies focusing on its crystal structure, spectroscopic properties, and Density Functional Theory (DFT) analyses. These investigations help understand the compound's physical and chemical properties, which are crucial for its applications in various fields (Chen, 2016).

Catalytic and Synthetic Applications

  • In catalysis, derivatives of 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde have been used in the synthesis of complex molecules. These derivatives, when reacted with specific reagents, form complexes that exhibit high catalytic activity. This application is particularly noteworthy in facilitating reactions like the Suzuki reaction, which is significant in organic synthesis (Potkin et al., 2014).

Photocatalysis and Photochemistry

  • The photocatalytic properties of 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde derivatives are also of interest. Their ability to undergo photochemically-mediated cyclizations has been explored, which can lead to the synthesis of various complex organic structures. This aspect is vital for understanding light-driven chemical processes and for applications in developing photoresponsive materials (Ntsimango et al., 2021).

Future Directions

Biphenyl compounds, including 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde, have been a fundamental backbone in synthetic organic chemistry and natural products for many decades. They are omnipresent in medicinally active compounds, marketed drugs, and natural products . Therefore, the future directions of research on 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde could involve exploring its potential applications in medicinal chemistry and drug development.

properties

IUPAC Name

4-(2-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBVZTOUPUKBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401948
Record name 2-(4-FORMYLPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Formylphenyl)phenol

CAS RN

400744-38-9
Record name 2-(4-FORMYLPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DR Kumar, A Gopi Krishna Reddy… - European Journal of …, 2019 - Wiley Online Library
Palladium‐catalyzed, hydroxy group assisted regioselective mono‐arylation of 2‐hydroxybiphenyls to 2‐hydroxy‐ortho‐terphenyls is presented. Current methodology was amenable on …
Z Zuo, X Yang, J Liu, J Nan, L Bai… - The Journal of Organic …, 2015 - ACS Publications
An intermolecular spiroannulation reaction of appropriately substituted 2-arylphenols with internal alkynes has been developed by using a Ru(II) catalyst and an oxidant. This …
Number of citations: 70 pubs.acs.org

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